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molecular formula C8H13NO3 B3354356 Methyl 2-methyl-4-oxopiperidine-1-carboxylate CAS No. 58859-68-0

Methyl 2-methyl-4-oxopiperidine-1-carboxylate

Cat. No. B3354356
M. Wt: 171.19 g/mol
InChI Key: HOCBEMINAPCXII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03989707

Procedure details

76 parts of ethyl 1-(methoxycarbonyl)-2-methyl-4-oxo-3-piperidinecarboxylate are hydrolyzed with 600 parts of ethanedioic acid solution 14% in water and the whole is stirred and refluxed for 40 hours. The product is extracted with trichloromethane. The extract is dried, filtered and evaporated. The residue is distilled, yielding methyl 2-methyl-4-oxo-1-piperidinecarboxylate; bp. 96°-99° C. at 0.2-9.3 mm. pressure.
Name
ethyl 1-(methoxycarbonyl)-2-methyl-4-oxo-3-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([N:5]1[CH2:10][CH2:9][C:8](=[O:11])[CH:7](C(OCC)=O)[CH:6]1[CH3:17])=[O:4].C(O)(=O)C(O)=O>O>[CH3:17][CH:6]1[CH2:7][C:8](=[O:11])[CH2:9][CH2:10][N:5]1[C:3]([O:2][CH3:1])=[O:4]

Inputs

Step One
Name
ethyl 1-(methoxycarbonyl)-2-methyl-4-oxo-3-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)N1C(C(C(CC1)=O)C(=O)OCC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the whole is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 40 hours
Duration
40 h
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with trichloromethane
CUSTOM
Type
CUSTOM
Details
The extract is dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled

Outcomes

Product
Name
Type
product
Smiles
CC1N(CCC(C1)=O)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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